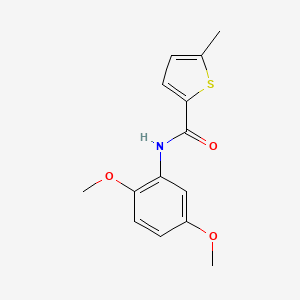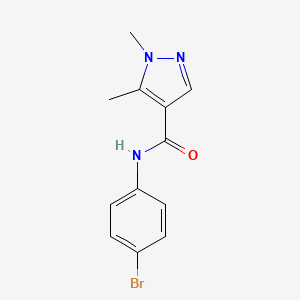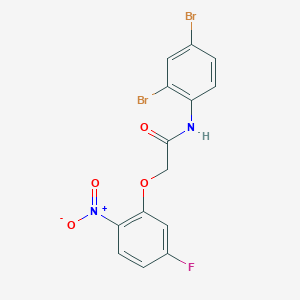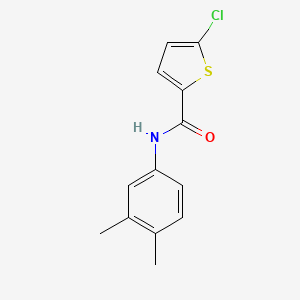
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as DMPX, is a chemical compound with potential applications in scientific research. It is a selective antagonist of the A2A adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used in various scientific research applications, including studies on the A2A adenosine receptor and its role in neurological and cardiovascular diseases. It has also been used to investigate the effects of adenosine signaling on the immune system and cancer cells. N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential as a tool for the development of new drugs targeting the A2A adenosine receptor.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. The A2A adenosine receptor is expressed in various tissues, including the brain, heart, and immune system. Activation of the A2A adenosine receptor has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to block the effects of adenosine on the A2A adenosine receptor, resulting in a decrease in cAMP production and inhibition of downstream signaling pathways. This can lead to various biochemical and physiological effects, including reduced inflammation, improved cardiovascular function, and altered neurotransmitter release. N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-tumor properties in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for the A2A adenosine receptor and its ability to block the effects of adenosine without affecting other signaling pathways. However, N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide and its applications. These include the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the effects of adenosine signaling on immune cells and cancer cells, and the exploration of the potential therapeutic applications of A2A adenosine receptor antagonists in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-5-4-12(15-16)13(17)14-9-6-10(18-2)8-11(7-9)19-3/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOIWPPBZBVKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3482473.png)
![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3482488.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)

![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B3482521.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)



